(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid
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Overview
Description
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid is a compound that belongs to the class of cyclopenta[b]indoles. These compounds are known for their significant biological activities and are found in various natural products and pharmaceutically interesting molecules . The cyclopenta[b]indole scaffold is prevalent in numerous bioactive natural products, making it a valuable structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta[b]indoles, including (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid, can be achieved through various methods. Some prominent approaches include:
[3 + 2]-Cycloaddition: This method involves the cycloaddition of a three-membered ring with a two-membered ring to form the cyclopenta[b]indole structure.
Yonemitsu Condensation: A condensation reaction that forms the cyclopenta[b]indole core.
Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) as a catalyst to rearrange the molecular structure to form the desired compound.
Bismuth(III) Catalysed Condensation: Bismuth(III) acts as a catalyst in the condensation reaction to synthesize the compound.
Nazarov Cyclisation: A cyclisation reaction that forms the cyclopenta[b]indole structure.
Heck–Suzuki Cascade: A cascade reaction involving Heck and Suzuki coupling reactions.
Fischer Indole Synthesis: A classic method for synthesizing indoles, including cyclopenta[b]indoles.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its biological activities and potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development due to its bioactive properties.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Scherindole L: Known for its cytotoxicity against certain cell lines.
Terpendole E: An important mitotic kinesin Eg5 inhibitor.
Yuehchukene: Possesses anti-fertility and estrogenic activities.
Bruceollines: Traditionally used for treating malaria and other parasitic diseases.
Paspaline: Exhibits anti-bacterial and insecticidal activity.
Uniqueness
(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid is unique due to its specific structure and the range of biological activities it exhibits.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-14-11-6-2-1-4-9(11)10-5-3-7-12(10)14/h1-2,4,6H,3,5,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJHJVOVQMKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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